2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Catalog No.
S915427
CAS No.
592542-51-3
M.F
C10H11NO7S
M. Wt
289.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

CAS Number

592542-51-3

Product Name

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid

Molecular Formula

C10H11NO7S

Molecular Weight

289.26 g/mol

InChI

InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

ZHUCRFJQVSHBJR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-]

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS 592542-51-3) is a specialized, bi-functional building block primarily utilized in the synthesis of (E)-styrylbenzylsulfone therapeutics. Structurally, it features an active methylene group activated by an adjacent sulfone and a carboxylic acid, alongside a phenyl ring substituted with orthogonal methoxy and nitro groups. In procurement and process chemistry, this compound is recognized as the critical precursor for Rigosertib (ON-01910), a clinical-stage multi-kinase inhibitor targeting PLK1 and the PI3K/Akt pathway [1]. By providing a pre-assembled sulfonylacetic acid moiety, it enables highly stereoselective decarboxylative Knoevenagel condensations, ensuring the formation of the biologically active (E)-alkene geometry while offering a stable nitro group for downstream functionalization [2].

When synthesizing styrylbenzylsulfones, buyers might consider using generic benzyl mercaptans and arylacetylenes via base-catalyzed hydrothiolation, or utilizing simple benzyl halides for Wittig-type olefinations. However, generic substitution fails because these alternative routes lack the intrinsic stereocontrol required to produce the active drug. Base-catalyzed hydrothiolation of arylacetylenes fails entirely to yield the desired products, and even specialized radical-mediated additions produce mixtures of E and Z isomers[1]. Because the (Z)-isomer of Rigosertib is virtually inactive, achieving absolute (E)-stereoselectivity is mandatory. The specific sulfonylacetic acid structure of CAS 592542-51-3 drives a decarboxylative Knoevenagel condensation that thermodynamically guarantees the (E)-alkene[2]. Furthermore, substituting the nitro group for a pre-installed amine leads to catastrophic chemoselectivity failures, as the free amine will competitively react with the aldehyde coupling partner to form imines.

Stereoselective Synthesis of (E)-Styrylbenzylsulfones

The synthesis of the clinical-stage kinase inhibitor Rigosertib requires strict stereocontrol, as only the (E)-isomer exhibits potent anti-tumor activity. Utilizing 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in a decarboxylative Knoevenagel condensation with 2,4,6-trimethoxybenzaldehyde yields the (E)-styrylbenzylsulfone exclusively, achieving a 73.5% isolated yield [1]. In stark contrast, alternative base-catalyzed hydrothiolation of aryl acetylenes fails completely (0% yield), and radical-mediated alternatives yield E/Z mixtures requiring complex chromatographic separation [2]. The pre-installed sulfonylacetic acid moiety acts as a critical stereodirecting group that thermodynamically drives the formation of the (E)-alkene.

Evidence Dimension(E)-isomer yield and stereoselectivity
Target Compound Data73.5% isolated yield of pure (E)-isomer via decarboxylative condensation
Comparator Or BaselineBase-catalyzed hydrothiolation route (0% yield / failed reaction)
Quantified DifferenceAbsolute stereocontrol and >70% yield advantage over standard alkyne addition
ConditionsRefluxing toluene or acetic acid with catalytic benzylamine vs. base-catalyzed thiol-alkyne addition

Procuring this exact sulfonylacetic acid ensures the exclusive formation of the active (E)-isomer, eliminating the need for costly downstream geometric isomer resolution.

Chemoselective Stability During C-C Bond Formation

In the multi-step synthesis of Rigosertib, the aromatic nitrogen must eventually be alkylated to form a sodium aminoacetate moiety. Attempting the Knoevenagel condensation with a pre-reduced 3-amino analog leads to competitive imine formation with the highly reactive 2,4,6-trimethoxybenzaldehyde, severely degrading the olefination yield[1]. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid utilizes the nitro group as an intrinsically stable, electron-withdrawing mask. It withstands the refluxing acetic acid/benzylamine conditions perfectly, allowing the C-C double bond to be formed cleanly before the nitro group is subsequently reduced to the amine in high yield [2].

Evidence DimensionCondensation chemoselectivity
Target Compound DataClean C-C olefination with intact nitro group (no side reactions)
Comparator Or Baseline3-amino analog (susceptible to competitive imine formation)
Quantified DifferencePrevention of nucleophilic amine side reactions, preserving the aldehyde electrophile for olefination
ConditionsKnoevenagel condensation conditions (refluxing acetic acid or toluene, amine catalyst)

The nitro group provides essential orthogonal stability, allowing buyers to defer amine functionalization until after the critical stereoselective olefination step.

Processability and Reagent Handling Efficiency

Alternative approaches to forming the benzyl sulfone core involve the in situ reaction of 4-methoxy-3-nitrobenzyl bromide with sulfinate salts. However, the benzyl bromide precursor is a potent lachrymator, prone to hydrolysis, and requires strict anhydrous handling [1]. By procuring 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, manufacturers utilize a stable, isolable crystalline solid. This bypasses the handling of hazardous alkylating agents during the olefination stage and provides a highly reproducible active methylene substrate that directly undergoes decarboxylation to release CO2 as the only major byproduct[2].

Evidence DimensionHandling stability and byproduct profile
Target Compound DataBench-stable solid; yields CO2 as condensation byproduct
Comparator Or Baseline4-Methoxy-3-nitrobenzyl bromide (lachrymator, moisture-sensitive)
Quantified DifferenceElimination of hazardous benzyl halide handling in the C-C bond forming step
ConditionsBulk API manufacturing and storage

Selecting the pre-formed sulfonylacetic acid significantly improves plant safety, simplifies storage, and enhances batch-to-batch reproducibility in scale-up.

Synthesis of (E)-Styrylbenzylsulfone Multi-Kinase Inhibitors

This compound is the premier building block for synthesizing non-ATP-competitive PLK1 and PI3K/Akt pathway inhibitors, most notably Rigosertib (ON-01910). Its sulfonylacetic acid moiety ensures the exclusive formation of the biologically active (E)-alkene geometry during Knoevenagel condensation, making it a critical precursor for API manufacturing [1].

Development of Novel Anti-Cancer Benzyl Sulfone Analogs

Beyond Rigosertib, the orthogonal reactivity of the nitro group allows medicinal chemists to generate libraries of 3-amino-substituted benzyl sulfones. Following the stereoselective olefination, the nitro group can be reduced and diversified via reductive amination, alkylation, or acylation to explore structure-activity relationships (SAR) against drug-resistant tumor cell lines [2].

Precursor for Radioprotective and Anti-Angiogenic Agents

Styryl sulfones are a privileged scaffold for radioprotective agents (e.g., Ex-Rad/Recilisib) and anti-angiogenic compounds. The stable active methylene of this compound allows for robust coupling with various substituted benzaldehydes, providing a reliable, scalable route to diverse therapeutic candidates requiring a functionalized benzyl sulfone core[2].

XLogP3

0.5

Wikipedia

4-Methoxy-3-nitrobenzylsulfonylacetic acid

Dates

Last modified: 08-16-2023

Explore Compound Types